N-Desmethylnefopam

Description

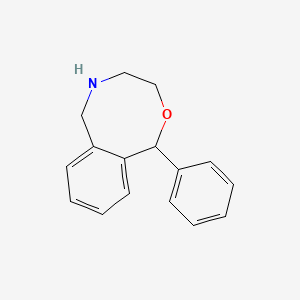

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOHJRCONJZNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963686 | |

| Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46868-19-3 | |

| Record name | N-Desmethylnefopam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046868193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Desmethylnefopam: A Technical Overview of its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylnefopam is the primary active metabolite of nefopam, a centrally-acting, non-opioid analgesic. As a key player in the therapeutic effects of its parent compound, a thorough understanding of N-Desmethylnefopam's chemical and pharmacological characteristics is crucial for researchers in pain management, pharmacology, and medicinal chemistry. This technical guide provides an in-depth overview of N-Desmethylnefopam, focusing on its chemical structure, physicochemical properties, and its role in relevant signaling pathways.

Chemical Structure and Properties

N-Desmethylnefopam, also known as nornefopam, is a benzoxazocine derivative. Its chemical structure is characterized by the absence of the methyl group present on the nitrogen atom of the parent compound, nefopam.

Table 1: Chemical Identifiers and Properties of N-Desmethylnefopam

| Property | Value | Source |

| IUPAC Name | 1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |

| Molecular Formula | C₁₆H₁₇NO | |

| Molecular Weight | 239.31 g/mol | |

| SMILES | C1CN(CCOc2ccccc2C1c3ccccc3) | |

| InChI Key | ODJBKRAHHWMJP-UHFFFAOYSA-N | |

| CAS Number | 46868-19-3 |

Table 2: Pharmacokinetic Properties of N-Desmethylnefopam

| Property | Value | Source |

| Elimination Half-Life | 10–15 hours | [1] |

| Metabolism | Primary metabolite of Nefopam via N-demethylation | [1] |

| Contribution to Analgesia | Contributes to the analgesic effect of orally administered nefopam.[2] |

Experimental Protocols

Analytical Determination of N-Desmethylnefopam in Biological Fluids

A common method for the quantification of N-Desmethylnefopam in plasma, globules, and urine is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Protocol: HPLC-UV Method

-

Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., 1 mL of plasma) with a suitable organic solvent (e.g., n-hexane) under alkaline conditions. An internal standard, such as imipramine, is added prior to extraction.

-

Chromatographic Conditions:

-

Column: C18 Symmetry column (150x4.6 mm I.D., 5 µm particle size).

-

Mobile Phase: A mixture of buffer (15 mM KH₂PO₄ with 5 mM octane sulfonic acid, pH 3.7) and acetonitrile (77:33, v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV detector set at 210 nm.

-

-

Quantification: The concentration of N-Desmethylnefopam is determined by comparing its peak area to that of the internal standard and a calibration curve. The reported limits of quantification are 1 ng/mL in plasma and 10 ng/mL in urine.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Single-step liquid-liquid extraction with diethyl ether from 1 mL of alkalinized plasma. Ethyl loflazepate can be used as an internal standard.

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive-ion mode.

-

Detection: Full scan MS-MS mode for identification and quantification.

-

-

Quantification: Calibration curves are typically linear over a concentration range of 0.78-100 ng/mL. This method offers high specificity and sensitivity.[3][4]

Synthesis of N-Desmethylnefopam

The synthesis of N-Desmethylnefopam is achieved through the N-demethylation of its parent compound, nefopam. While various methods for N-demethylation of tertiary amines exist, a common approach involves the use of reagents like cyanogen bromide (von Braun reaction) or chloroformates, followed by hydrolysis. A successful reported method for a similar compound involved the hydrolysis of an N-formyl precursor in ethanolic potassium hydroxide.[5]

Signaling Pathway: Modulation of Wnt/β-catenin Signaling

The pharmacological effects of nefopam, and by extension N-Desmethylnefopam, are linked to the modulation of the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

In the "off" state of the Wnt pathway, a destruction complex, consisting of Axin, APC, GSK3, and CK1, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to TCF/LEF transcription factors, leading to the expression of Wnt target genes.[5] Nefopam has been shown to inhibit this pathway, which may contribute to its analgesic and other therapeutic effects.

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of Nefopam.

Conclusion

N-Desmethylnefopam is a pharmacologically significant metabolite of nefopam, contributing to its overall analgesic efficacy. Its chemical properties and pharmacokinetic profile differentiate it from its parent compound. The elucidation of its interaction with the Wnt/β-catenin signaling pathway provides a deeper understanding of its mechanism of action and opens avenues for further research into its therapeutic potential. The analytical methods outlined provide a robust framework for its quantification in research and clinical settings. This guide serves as a comprehensive resource for professionals engaged in the study and development of novel analgesic agents.

References

- 1. crsubscription.com [crsubscription.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Regulatory Mechanisms of the Wnt/β-Catenin Pathway in Diabetic Cutaneous Ulcers [frontiersin.org]

- 4. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

Synthesis of N-Desmethylnefopam from o-Benzoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for N-Desmethylnefopam, a primary metabolite and analogue of the centrally acting analgesic Nefopam, commencing from the readily available starting material, o-benzoylbenzoic acid. The synthesis is presented as a four-step process: formation of the acyl chloride, subsequent amidation with ethanolamine, reduction of the resulting amide-ketone, and concluding with an acid-catalyzed intramolecular cyclization.

The methodologies provided are based on established chemical transformations and analogous syntheses of Nefopam and related compounds. Quantitative data, where available, has been compiled from literature sources for similar reactions and is presented for comparative purposes.

I. Overall Synthetic Scheme

The proposed synthesis of N-Desmethylnefopam from o-benzoylbenzoic acid is illustrated in the following workflow:

Caption: Synthetic workflow for N-Desmethylnefopam from o-benzoylbenzoic acid.

II. Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.

| Step | Transformation | Reagents | Product | Analogous Yield (%) | Reference |

| 1 | o-Benzoylbenzoic Acid → o-Benzoylbenzoyl Chloride | Thionyl chloride (SOCl₂) | o-Benzoylbenzoyl Chloride | ~80-90 | General knowledge |

| 2 | o-Benzoylbenzoyl Chloride → Amide-Alcohol | Ethanolamine, THF | N-(2-hydroxyethyl)-2-benzoylbenzamide | ~97 | [1] |

| 3 | Amide-Alcohol → Amino-Diol | Lithium aluminum hydride (LiAlH₄), THF | 2-(((2-Hydroxyethyl)amino)methyl)benzhydrol | ~89 | [2] |

| 4 | Amino-Diol → N-Desmethylnefopam | p-Toluenesulfonic acid (p-TsOH), Benzene | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | ~81 | [2] |

III. Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of o-Benzoylbenzoyl Chloride

Methodology: This procedure is adapted from the general synthesis of benzoyl chlorides from benzoic acids using thionyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add o-benzoylbenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is gently heated to reflux (approximately 80°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude o-benzoylbenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of N-(2-hydroxyethyl)-2-benzoylbenzamide

Methodology: This protocol is based on the amidation of benzoyl chloride with ethanolamine.[1]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethanolamine (2.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

-

Reagent Addition: A solution of o-benzoylbenzoyl chloride (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the cooled ethanolamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with dilute hydrochloric acid to remove excess ethanolamine, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Reduction of N-(2-hydroxyethyl)-2-benzoylbenzamide to 2-(((2-Hydroxyethyl)amino)methyl)benzhydrol

Methodology: This procedure is adapted from the reduction of a similar N-methylated amide-ketone using lithium aluminum hydride (LiAlH₄).[2]

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (a strong reducing agent, ~3.0-4.0 eq) in anhydrous THF is prepared.

-

Reagent Addition: A solution of N-(2-hydroxyethyl)-2-benzoylbenzamide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C. The addition should be slow to control the exothermic reaction.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-8 hours.

-

Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate of aluminum salts is filtered off, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude amino-diol product, which can be used in the next step without extensive purification.

Step 4: Cyclization to N-Desmethylnefopam (1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine)

Methodology: This protocol is based on the acid-catalyzed cyclization of the amino-diol intermediate in the synthesis of Nefopam.[2]

-

Reaction Setup: The crude 2-(((2-hydroxyethyl)amino)methyl)benzhydrol (1.0 eq) is dissolved in a suitable solvent for azeotropic water removal, such as benzene or toluene, in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reagent Addition: A catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the cyclization is collected in the Dean-Stark trap. The reaction is typically complete within 3-6 hours.

-

Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude N-Desmethylnefopam can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and subsequent recrystallization.

IV. Signaling Pathways and Logical Relationships

The logical progression of the chemical transformations can be visualized as a direct path from the starting material to the final product through a series of key intermediates.

Caption: Logical flow of intermediates in the synthesis of N-Desmethylnefopam.

References

N-Desmethylnefopam: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethylnefopam is the principal and pharmacologically active metabolite of the centrally-acting, non-opioid analgesic nefopam. While exhibiting a longer half-life than its parent compound, its contribution to the overall analgesic effect of nefopam, particularly following oral administration, is significant. The mechanism of action of N-Desmethylnefopam in the central nervous system (CNS) is understood to mirror that of nefopam, primarily functioning as a triple monoamine reuptake inhibitor and a modulator of voltage-gated ion channels. This document provides a comprehensive technical overview of the available data on the mechanism of action of N-Desmethylnefopam, including data on its parent compound where specific data for the metabolite is not publicly available, detailed representative experimental protocols, and visualizations of key pathways.

Core Mechanism of Action

The central analgesic activity of N-Desmethylnefopam is attributed to two primary mechanisms:

-

Triple Monoamine Reuptake Inhibition: N-Desmethylnefopam, like nefopam, inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft. This increases the concentration of these neurotransmitters, enhancing their modulatory effects on descending pain pathways.

-

Ion Channel Modulation: The compound is also known to block voltage-gated sodium and calcium channels. This action is thought to contribute to its antihyperalgesic effects by reducing neuronal excitability.

Quantitative Data

While direct quantitative data for N-Desmethylnefopam's binding affinities and ion channel blockade are not extensively available in public literature, the data for the parent compound, nefopam, provides a valuable reference. It is important to note that N-Desmethylnefopam has been reported to have lower in vitro potency at these targets compared to nefopam, despite being equipotent in vivo.

Table 1: Nefopam Receptor and Transporter Binding Affinities

| Target | Ki (nM) |

| Serotonin Transporter (SERT) | 29 |

| Norepinephrine Transporter (NET) | 33 |

| Dopamine Transporter (DAT) | 531 |

| 5-HT2C Receptor | 56 |

| 5-HT2B Receptor | 330 |

| 5-HT2A Receptor | 1,685 |

Data for nefopam, serving as a proxy for N-Desmethylnefopam's profile.

Table 2: Nefopam Ion Channel Modulation

| Channel | Effect | Concentration for 50% Protection (Neuroprotection Assay) |

| L-type Voltage-Sensitive Calcium Channels | Inhibition of Ca2+ influx | 47 µM |

| Voltage-Sensitive Sodium Channels | Blockade | Micromolar range |

Qualitative and neuroprotection data for nefopam.

Signaling Pathways and Experimental Workflows

Monoamine Reuptake Inhibition Signaling Pathway

The inhibition of serotonin, norepinephrine, and dopamine reuptake by N-Desmethylnefopam at the presynaptic terminal leads to an accumulation of these neurotransmitters in the synaptic cleft. This enhances postsynaptic receptor activation and strengthens descending inhibitory pain pathways.

Caption: Monoamine Reuptake Inhibition by N-Desmethylnefopam.

Voltage-Gated Ion Channel Modulation Workflow

N-Desmethylnefopam's blockade of voltage-gated sodium and calcium channels reduces neuronal excitability, which is a key factor in the transmission of pain signals and the development of hyperalgesia.

Caption: Modulation of Voltage-Gated Ion Channels.

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize the mechanism of action of compounds like N-Desmethylnefopam.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of N-Desmethylnefopam for the serotonin, norepinephrine, and dopamine transporters.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).

-

N-Desmethylnefopam stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., 10 µM Desipramine for NET, 10 µM Benztropine for DAT).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of N-Desmethylnefopam.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand, and either N-Desmethylnefopam dilution or vehicle.

-

For determination of non-specific binding, add the respective non-specific binding inhibitor instead of the test compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Uptake Assay

Objective: To determine the functional inhibitory potency (IC50) of N-Desmethylnefopam on monoamine transporter activity.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioactive neurotransmitters: [3H]5-HT, [3H]NE, or [3H]DA.

-

N-Desmethylnefopam stock solution.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of N-Desmethylnefopam.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with either N-Desmethylnefopam dilutions or vehicle for a specified time (e.g., 10 minutes).

-

Initiate the uptake by adding the respective radioactive neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To characterize the inhibitory effects of N-Desmethylnefopam on voltage-gated sodium and calcium channels.

Materials:

-

Cell line expressing the target ion channel (e.g., HEK293 cells expressing Nav1.7 or Cav2.2).

-

Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system).

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular (pipette) solution (e.g., containing CsF, CsCl, EGTA, HEPES, Mg-ATP, Na-GTP).

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

N-Desmethylnefopam stock solution.

Procedure:

-

Prepare cells for recording on coverslips.

-

Fabricate and fire-polish patch pipettes to a resistance of 2-5 MΩ.

-

Fill the pipette with intracellular solution and mount it on the headstage.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit the desired ion channel currents (e.g., a series of depolarizing steps from a holding potential).

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with the extracellular solution containing various concentrations of N-Desmethylnefopam.

-

Record the currents in the presence of the drug at each concentration.

-

Analyze the data to determine the concentration-dependent block of the peak current and calculate the IC50 value.

Conclusion

N-Desmethylnefopam is a key active metabolite of nefopam that contributes significantly to its analgesic properties. Its mechanism of action in the CNS is multifaceted, involving the inhibition of monoamine reuptake and the modulation of voltage-gated ion channels. While specific quantitative data for N-Desmethylnefopam remains largely proprietary, the pharmacological profile of its parent compound, nefopam, provides a strong basis for understanding its activity. Further research with publicly available, detailed quantitative analysis of N-Desmethylnefopam's interactions with its molecular targets is warranted to fully elucidate its therapeutic potential and guide future drug development efforts.

The Role of N-Demethylation in Nefopam Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Pharmacokinetics of Nefopam and Desmethyl-Nefopam

The N-demethylation of nefopam significantly influences its pharmacokinetic profile. Desmethyl-nefopam exhibits a longer half-life than the parent drug, which may contribute to the overall pharmacological effect, particularly after oral administration.[1][2] The following tables summarize key pharmacokinetic parameters for nefopam and desmethyl-nefopam from various studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Nefopam Following Intravenous and Oral Administration

| Parameter | Intravenous Administration (20 mg) | Oral Administration (20 mg) | Reference |

| Cmax (ng/mL) | 61 | 12 (nefopam) | [3] |

| Tmax (h) | - | 2.5 | [2] |

| t½ (h) | 5.1 ± 0.6 | 5.1 ± 1.3 | [1][2] |

| Clearance (L/h) | 52.9 | - | [3] |

| Vd (L) | 264 | - | [3] |

| Bioavailability (F) | - | 36% ± 13% | [1][2] |

Table 2: Pharmacokinetic Parameters of Desmethyl-Nefopam Following Intravenous and Oral Administration of Nefopam

| Parameter | Intravenous Administration of Nefopam (20 mg) | Oral Administration of Nefopam (20 mg) | Reference |

| Cmax (ng/mL) | Lower than after oral administration | Approaches that of nefopam | [2] |

| Tmax (h) | 5.1 | 2.5 | [2] |

| t½ (h) | 15.0 ± 2.4 | 10.6 ± 3.0 | [1][2] |

| AUCoral/AUCiv ratio (nefopam + desmethyl-nefopam) | - | 0.62 ± 0.23 | [1] |

Enzymology of N-Demethylation

The N-demethylation of nefopam is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using recombinant human CYP enzymes have identified CYP1A2 and CYP2D6 as the main isoforms responsible for this metabolic transformation.[4]

Metabolic Pathway of Nefopam

The metabolic cascade of nefopam is complex, involving multiple enzymatic reactions. N-demethylation is a crucial initial step, leading to the formation of desmethyl-nefopam, which can then undergo further biotransformation. Other metabolic routes include N-oxidation and hydroxylation.[5]

Experimental Protocols

The quantification of nefopam and desmethyl-nefopam in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most commonly employed analytical techniques.

Sample Preparation: Liquid-Liquid Extraction for Plasma Samples

This protocol is adapted from a validated LC-MS/MS method.

Materials:

-

Human plasma

-

Nefopam and Desmethyl-nefopam analytical standards

-

Internal standard (e.g., imipramine or a deuterated analog)

-

Methyl t-butyl ether (MTBE) or other suitable organic solvent

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

To 1 mL of plasma in a centrifuge tube, add the internal standard.

-

Alkalinize the plasma sample by adding a small volume of NaOH solution.

-

Add 5 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a known volume of the reconstitution solution.

-

Inject an aliquot into the HPLC or LC-MS/MS system.

Analytical Method: HPLC-UV

This is a representative HPLC-UV method for the simultaneous determination of nefopam and desmethyl-nefopam.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium phosphate buffer with an ion-pairing agent like octanesulfonic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 50 µL

Analytical Method: LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Nefopam: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)

-

Desmethyl-nefopam: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)

-

Internal Standard: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)

-

Experimental Workflow for In Vitro Metabolism Studies

In vitro systems, such as human liver microsomes (HLMs) or recombinant CYP enzymes, are invaluable tools for characterizing the enzymatic basis of drug metabolism.

Conclusion

N-demethylation is a pivotal step in the metabolic clearance of nefopam, primarily catalyzed by CYP1A2 and CYP2D6. This biotransformation leads to the formation of desmethyl-nefopam, a metabolite with a distinct pharmacokinetic profile that may contribute to the overall therapeutic and side-effect profile of the parent drug. A thorough understanding of this metabolic pathway is crucial for drug development professionals in predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic regimens. Further research is warranted to elucidate the specific enzyme kinetics of nefopam N-demethylation by individual CYP isoforms to refine pharmacokinetic models and enhance personalized medicine approaches.

References

- 1. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nefopam pharmacokinetics in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

N-Desmethylnefopam: A Technical Overview of its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylnefopam is the principal active metabolite of nefopam, a centrally-acting, non-opioid analgesic.[1][2] While the parent compound, nefopam, has been characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with additional effects on voltage-gated ion channels, the specific receptor binding profile of N-Desmethylnefopam remains less comprehensively documented.[3][4][5] This technical guide synthesizes the available data on the receptor binding characteristics of N-Desmethylnefopam, drawing from studies on its parent compound where direct data on the metabolite is limited. It is important to note that while some sources suggest the in vitro pharmacological profile of N-Desmethylnefopam mirrors that of nefopam, other preclinical models indicate it is equipotent as an analgesic despite lower in vitro potency at its targets of interest.[6] Therefore, the data presented for nefopam should be considered a proxy and interpreted with caution.

Receptor Binding Profile

The primary mechanism of action for nefopam, and likely N-Desmethylnefopam, is the inhibition of monoamine reuptake. The following tables summarize the binding affinities (Ki or IC50) of nefopam for key central nervous system targets. This data provides a foundational understanding of the potential activity of N-Desmethylnefopam.

Monoamine Transporter Affinity

| Target | Kᵢ (nM) |

| Serotonin Transporter (SERT) | 29 |

| Norepinephrine Transporter (NET) | 33 |

| Dopamine Transporter (DAT) | 531 |

| Data for Nefopam[3] |

Serotonergic Receptor Affinity

| Target | IC₅₀ (µM) |

| 5-HT₂C | 1.4 |

| 5-HT₂A | 5.1 |

| 5-HT₁B | 41.7 |

| 5-HT₁A | 64.9 |

| 5-HT₃ | 22.3 |

| Data for Nefopam[7] |

Adrenergic and Dopaminergic Receptor Affinity

| Target | IC₅₀ (µM) |

| α₁-Adrenergic | 15.0 |

| D₁ Dopaminergic | 100 |

| Data for Nefopam[7] |

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. The following are generalized protocols for these key experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., N-Desmethylnefopam) for a target receptor.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptor.

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.

-

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the function of monoamine transporters.

Objective: To determine the potency (IC₅₀) of a test compound to inhibit the reuptake of neurotransmitters (serotonin, norepinephrine, dopamine) by their respective transporters.

General Protocol:

-

Cell Culture: Cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured in appropriate media.

-

Assay Initiation: Cells are washed and incubated with a buffer solution.

-

Compound Addition: The test compound at various concentrations is added to the cells and pre-incubated.

-

Substrate Addition: A radiolabeled neurotransmitter (e.g., ³H-serotonin) is added to initiate the uptake reaction.

-

Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that produces 50% inhibition of the neurotransmitter uptake (IC₅₀) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures relevant to the pharmacological characterization of N-Desmethylnefopam.

Conclusion

N-Desmethylnefopam, as the primary metabolite of nefopam, is presumed to share a similar pharmacological profile centered on the inhibition of serotonin, norepinephrine, and to a lesser extent, dopamine reuptake. The available data, primarily from studies on the parent compound, suggest a significant interaction with monoamine transporters, which is consistent with the analgesic properties of nefopam. However, a comprehensive and direct characterization of the receptor binding profile of N-Desmethylnefopam is still needed to fully elucidate its specific contributions to the overall pharmacological effects of nefopam. Further research employing radioligand binding and functional assays specifically on N-Desmethylnefopam is warranted to refine our understanding of this active metabolite.

References

- 1. Nefopam - Wikipedia [en.wikipedia.org]

- 2. N-Desmethylnefopam | Centrally Acting Analgesic Agent | DC Chemicals [dcchemicals.com]

- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]

- 5. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, N-desmethylnefopam, and Nefopam N-Oxide in Human Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Research on N-Desmethylnefopam Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylnefopam is the primary active metabolite of nefopam, a centrally-acting, non-opioid analgesic. As nefopam is a chiral molecule administered as a racemate, its metabolism results in the formation of two enantiomers of N-Desmethylnefopam: (+)-N-Desmethylnefopam and (-)-N-Desmethylnefopam. Emerging research suggests that these enantiomers may exhibit distinct pharmacological and pharmacokinetic profiles, making their individual investigation crucial for a comprehensive understanding of nefopam's overall therapeutic effects and for the potential development of enantiomerically pure drugs with improved efficacy and safety profiles.

This technical guide provides a summary of the current, publicly available early-phase research on the enantiomers of N-Desmethylnefopam, focusing on their pharmacokinetics and analytical determination. It is important to note that while preclinical studies indicate that N-desmethylnefopam is equipotent to nefopam, there is a significant gap in the literature regarding the specific in vitro pharmacology, receptor binding affinities, and detailed signaling pathways of the individual enantiomers.[1]

Quantitative Data

The primary quantitative data available for the enantiomers of N-Desmethylnefopam (designated as DES1 and DES2 in the cited study) pertains to their pharmacokinetic properties in healthy human volunteers following intravenous (I.V.) and oral administration of racemic nefopam.

Table 1: Pharmacokinetic Parameters of N-Desmethylnefopam Enantiomers in Healthy Volunteers [2]

| Parameter | Enantiomer | Route of Administration | Value |

| Half-life (t½) | DES1 | I.V. | 20.0 h |

| DES2 | I.V. | 25.3 h | |

| Stereoselectivity | DES1 & DES2 | I.V. & Oral | Observed in AUC and Cmax |

AUC = Area under the plasma concentration-time curve; Cmax = Maximum plasma concentration. The specific stereoisomer corresponding to DES1 and DES2 was not explicitly defined in the source material.

Experimental Protocols

Chiral Assay for N-Desmethylnefopam Enantiomers in Plasma and Urine

A sensitive and stereospecific analytical method is essential for the pharmacokinetic characterization of N-Desmethylnefopam enantiomers. A validated chiral liquid chromatography-mass spectrometry (LC-MS) method has been developed for the simultaneous determination of both enantiomers of nefopam and N-Desmethylnefopam in human plasma and urine.[2]

Methodology:

-

Instrumentation: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).

-

Sample Preparation: Specific details on the extraction procedure from plasma and urine were not provided in the available literature.

-

Chromatographic Separation: The separation of the enantiomers is achieved on a chiral stationary phase. The exact column and mobile phase composition are proprietary to the cited study.

-

Detection: Mass spectrometry is used for the sensitive and selective detection of the individual enantiomers.

Workflow for Chiral LC-MS Analysis:

Caption: Workflow for the analysis of N-Desmethylnefopam enantiomers.

Signaling Pathways and Mechanism of Action

The mechanism of action of the parent drug, nefopam, is understood to involve the inhibition of serotonin and norepinephrine reuptake and the modulation of voltage-sensitive calcium and sodium channels.[3] It is hypothesized that the pharmacological profile of N-desmethylnefopam mirrors that of nefopam.[1] However, there is currently no specific information in the public domain detailing the distinct signaling pathways modulated by the individual enantiomers of N-Desmethylnefopam. Research in this area is critical to elucidate any differences in their mechanisms of action, which could have significant implications for their therapeutic potential.

Logical Relationship of Metabolism and Potential Action:

Caption: Metabolic conversion of nefopam and hypothesized actions.

Future Directions and Research Gaps

The early-phase research on N-Desmethylnefopam enantiomers has laid a foundation for understanding their pharmacokinetic behavior. However, to fully assess their potential as therapeutic agents, several critical research gaps need to be addressed:

-

In Vitro Pharmacology: Quantitative data on the binding affinities and functional activities of the individual enantiomers at a broad range of receptors and transporters are urgently needed.

-

Stereospecific Synthesis and Chiral Separation: The development and publication of detailed, reproducible protocols for the synthesis of enantiomerically pure N-Desmethylnefopam and for their analytical and preparative-scale chiral separation are essential for advancing research in this area.

-

Mechanism of Action: Studies are required to determine if the enantiomers exhibit differential effects on monoamine reuptake, ion channel modulation, and to explore their impact on downstream signaling pathways.

-

In Vivo Pharmacology: Head-to-head preclinical studies comparing the analgesic efficacy and side-effect profiles of the individual enantiomers are necessary to establish their therapeutic index.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, N-desmethylnefopam, and Nefopam N-Oxide in Human Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on the Analgesic Effects of N-Desmethylnefopam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylnefopam is the principal and active metabolite of nefopam, a centrally-acting, non-opioid analgesic.[1] While much of the existing research has focused on the parent compound, the distinct pharmacokinetic profile of N-Desmethylnefopam, particularly its longer half-life, suggests a significant contribution to the overall analgesic effect of nefopam, especially following oral administration.[1][2] This technical guide synthesizes the foundational knowledge regarding the analgesic effects of N-Desmethylnefopam, drawing from studies on its parent compound and its own identified properties. This document is intended to provide a comprehensive resource for researchers and professionals in drug development, highlighting established data, detailing relevant experimental protocols, and outlining the key signaling pathways implicated in its mechanism of action.

Pharmacokinetics and Metabolism

Nefopam is hepatically metabolized primarily through N-demethylation to form N-Desmethylnefopam.[1] This metabolite exhibits a significantly longer terminal half-life (10-15 hours) compared to nefopam (3-8 hours).[1] Following oral administration of nefopam, plasma concentrations of N-Desmethylnefopam enantiomers have been observed to peak earlier and at higher levels than after intravenous administration of the parent drug, suggesting a substantial first-pass metabolism.[2] This pharmacokinetic characteristic is crucial as it indicates that N-Desmethylnefopam may be a key contributor to the analgesic efficacy of orally administered nefopam.[2]

Pharmacokinetic Parameters of Nefopam and N-Desmethylnefopam

| Parameter | Nefopam | N-Desmethylnefopam | Source(s) |

| Elimination Half-life | 3 - 8 hours | 10 - 15 hours | [1] |

| Metabolism | Hepatic (N-demethylation) | - | [1] |

| Protein Binding | ~73% | Not specified | [1] |

| Excretion | Primarily Urine | Primarily Urine | [1] |

Mechanism of Action and Signaling Pathways

While direct studies on the receptor binding profile of N-Desmethylnefopam are not extensively available, its mechanism of action is largely inferred from its parent compound, nefopam. Nefopam's analgesic properties are attributed to its action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] This inhibition of monoamine reuptake enhances descending spinal modulation of pain.

Additionally, nefopam is known to modulate glutamatergic transmission through its effects on voltage-gated sodium and calcium channels, which may contribute to its antihyperalgesic activity.[1][3] It is hypothesized that N-Desmethylnefopam shares these mechanisms of action.

Caption: Proposed mechanism of N-Desmethylnefopam via triple monoamine reuptake inhibition.

Preclinical Evidence of Analgesic Efficacy

Direct preclinical studies administering N-Desmethylnefopam to evaluate its analgesic efficacy are limited in the publicly available literature. However, numerous studies on nefopam provide a strong basis for its analgesic activity in various pain models. It is plausible that N-Desmethylnefopam would exhibit similar, if not more prolonged, effects in these models due to its longer half-life.

Quantitative Data from Nefopam Preclinical Studies

| Experimental Model | Species | Nefopam Dose Range | Key Findings | Source(s) |

| Acetic Acid-Induced Writhing | Mice | 1.75 - 7.0 mg/kg | Dose-dependent reduction in writhing responses. | [4] |

| Hot Plate Test | Mice | 7.0 mg/kg | Increased paw withdrawal latency. | [4] |

| Tail Flick Test | Rats | 2.5 - 5.0 mg/kg | Dose-dependent increase in tail flick latency. | [4] |

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to assess the analgesic effects of compounds like N-Desmethylnefopam.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain.

-

Animals: Male Swiss albino mice (20-25g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: N-Desmethylnefopam, a positive control (e.g., nefopam), and a vehicle control (e.g., normal saline) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce writhing.

-

Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a 20-minute period.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Hot Plate Test

This model evaluates central analgesic activity.

-

Animals: Mice or rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Latency: The baseline reaction time for each animal (paw licking or jumping) is determined before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compound, a positive control (e.g., morphine), and a vehicle are administered.

-

Test Latency: The reaction time is measured at various time points after drug administration (e.g., 15, 30, 45, 60 minutes).

-

Data Analysis: The increase in latency time compared to baseline is calculated.

References

- 1. Synthesis of some nefopam analogues as potential analgesics | Semantic Scholar [semanticscholar.org]

- 2. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Non-Opioid Analgesic Pathways of N-Desmethylnefopam

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylnefopam, the primary active metabolite of the centrally-acting, non-opioid analgesic nefopam, is of significant interest in the field of pain management.[1][2] Unlike traditional opioid analgesics, N-Desmethylnefopam is believed to exert its effects through distinct non-opioid pathways, offering a promising alternative for pain relief without the associated risks of respiratory depression and abuse potential.[1] This technical guide provides a comprehensive exploration of the core non-opioid analgesic pathways of N-Desmethylnefopam, detailed experimental protocols for its evaluation, and a structured presentation of available quantitative data. The information presented herein is intended to support further research and development of this unique analgesic compound.

Non-Opioid Analgesic Pathways of N-Desmethylnefopam

The principal mechanism underlying the analgesic effect of N-Desmethylnefopam is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4] This action as a triple monoamine reuptake inhibitor increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their modulatory effects on pain signaling pathways.[4]

Triple Monoamine Reuptake Inhibition:

-

Serotonin (5-HT): Increased serotonergic neurotransmission in descending inhibitory pain pathways in the brainstem and spinal cord is thought to play a crucial role in attenuating pain signals.

-

Norepinephrine (NE): Enhanced noradrenergic signaling also contributes to the descending inhibition of pain. The locus coeruleus, a major source of noradrenergic neurons, projects to the spinal cord and modulates nociceptive processing.

-

Dopamine (DA): While the role of dopamine in pain modulation is more complex, evidence suggests its involvement in the mesolimbic pathway, which can influence the affective and motivational aspects of pain.[5][6]

The synergistic action on these three neurotransmitter systems is believed to be central to the broad-spectrum analgesic efficacy of N-Desmethylnefopam.

Experimental Protocols

To elucidate the non-opioid analgesic pathways of N-Desmethylnefopam, a series of well-established preclinical experimental protocols are essential. These include behavioral assays to assess analgesic efficacy and neurochemical techniques to measure the modulation of monoamine levels.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of N-Desmethylnefopam for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Methodology:

-

Preparation of Cell Membranes: Utilize cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Binding:

-

SERT Assay: Incubate membrane preparations with a specific radioligand for SERT (e.g., [³H]citalopram) in the presence of varying concentrations of N-Desmethylnefopam.

-

NET Assay: Incubate membrane preparations with a specific radioligand for NET (e.g., [³H]nisoxetine) and varying concentrations of N-Desmethylnefopam.

-

DAT Assay: Incubate membrane preparations with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of N-Desmethylnefopam.

-

-

Incubation and Filtration: Incubate the mixture at a specified temperature and for a duration sufficient to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of N-Desmethylnefopam that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Monoamine Measurement

Objective: To measure the extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions of awake, freely moving animals following the administration of N-Desmethylnefopam.

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region relevant to pain processing (e.g., the periaqueductal gray, nucleus accumbens, or spinal cord) of an anesthetized rodent.

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Microdialysis Procedure:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Administer N-Desmethylnefopam (systemically or locally) and continue collecting dialysate samples.

-

-

Sample Analysis: Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels for each animal.

Behavioral Pain Models in Rodents

Objective: To assess the analgesic efficacy of N-Desmethylnefopam in established animal models of pain.

a) Hot Plate Test (Thermal Nociception)

Methodology:

-

Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).

-

Procedure:

-

Acclimate the animal to the testing room.

-

Gently place the animal on the hot plate and start a timer.

-

Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

-

Record the latency (in seconds) to the first clear nocifensive response.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is predetermined, and the animal is removed if no response is observed.

-

-

Dosing and Testing: Administer N-Desmethylnefopam or a vehicle control at a specified time before the test. Measure the response latency at different time points post-administration.

-

Data Analysis: Compare the response latencies between the N-Desmethylnefopam-treated group and the control group.

b) Formalin Test (Inflammatory/Tonic Pain)

Methodology:

-

Procedure:

-

Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the animal's hind paw.

-

Immediately place the animal in an observation chamber.

-

Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain and central sensitization.

-

-

Dosing and Testing: Administer N-Desmethylnefopam or a vehicle control prior to the formalin injection.

-

Data Analysis: Compare the duration of nocifensive behaviors in both phases between the treated and control groups.

Quantitative Data

| Transporter | Radioligand | N-Desmethylnefopam Ki (nM) - Hypothetical |

| SERT | [³H]citalopram | 50 |

| NET | [³H]nisoxetine | 25 |

| DAT | [³H]WIN 35,428 | 100 |

Disclaimer: The Ki values presented in this table are for illustrative purposes only and are not based on experimental data. They are intended to demonstrate the format for presenting such quantitative findings once they become available through dedicated research.

Conclusion

N-Desmethylnefopam represents a compelling non-opioid analgesic candidate with a mechanism of action centered on triple monoamine reuptake inhibition. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of its analgesic properties and underlying neurochemical effects. A critical next step for the research community is the determination of the precise binding affinities of N-Desmethylnefopam for the monoamine transporters to fully elucidate its pharmacological profile. Such data, in conjunction with further preclinical and clinical studies, will be instrumental in advancing the development of this promising therapeutic agent for the management of pain.

References

- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An HPLC Method for the Quantification of N-Desmethylnefopam in Human Plasma

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-Desmethylnefopam, the primary metabolite of the non-opioid analgesic Nefopam, in human plasma. This method is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.

The described protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and reverse-phase HPLC with UV detection for analysis. The method has been validated for its linearity, accuracy, and precision, ensuring reliable and reproducible results.

Experimental Protocols

This section provides a comprehensive methodology for the quantification of N-Desmethylnefopam in plasma.

1. Materials and Reagents

-

Analytes and Internal Standard:

-

N-Desmethylnefopam reference standard

-

Nefopam reference standard

-

Imipramine (Internal Standard, IS)

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC grade)

-

n-Hexane (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Octane sulfonic acid (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 Symmetry column (150 x 4.6 mm I.D., 5 µm particle size).[1][2]

-

Mobile Phase: A mixture of a buffer and acetonitrile (77:33, v/v). The buffer consists of 15 mM KH2PO4 with 5 mM octane sulfonic acid, with the pH adjusted to 3.7.[1][2]

-

Injection Volume: To be optimized based on system sensitivity.

3. Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare individual stock solutions of N-Desmethylnefopam, Nefopam, and Imipramine in a suitable solvent like methanol.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with known concentrations of N-Desmethylnefopam and Nefopam. The concentration range for N-Desmethylnefopam in plasma is typically linear between 1 and 60 ng/mL.[1]

4. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard, Imipramine.[1]

-

Alkalinize the sample.

-

Add 5 mL of n-hexane and vortex for an adequate time to ensure thorough mixing.[1]

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Transfer the organic layer (n-hexane) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the HPLC system.

Data Presentation

The quantitative data for the HPLC method validation are summarized in the tables below.

Table 1: Chromatographic Parameters

| Parameter | Value |

| Column | C18 Symmetry (150x4.6 mm, 5µm)[1][2] |

| Mobile Phase | 15 mM KH2PO4, 5 mM Octane Sulfonic Acid (pH 3.7) : Acetonitrile (77:33, v/v)[1][2] |

| Flow Rate | 1.5 mL/min[1][2] |

| Detection Wavelength | 210 nm[1][2] |

| Internal Standard | Imipramine[1] |

Table 2: Method Validation Summary

| Validation Parameter | N-Desmethylnefopam |

| Linearity Range (Plasma) | 1 - 60 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.992[1] |

| Limit of Quantification (LOQ) | 1 ng/mL[1] |

| Accuracy (% Bias) | -13.0 to +12.3%[1] |

| Within-day Precision (%RSD) | 1.0 to 10.1%[1] |

| Between-day Precision (%RSD) | 1.0 to 10.1%[1] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of N-Desmethylnefopam in plasma.

Caption: Experimental workflow for N-Desmethylnefopam quantification.

This detailed application note provides a comprehensive guide for the reliable quantification of N-Desmethylnefopam in human plasma. The methodology is well-suited for implementation in research and clinical laboratory settings.

References

Application Notes and Protocols for Chiral Separation of N-Desmethylnefopam Enantiomers by HPLC

Topic: Chiral Separation of N-Desmethylnefopam Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethylnefopam is the primary active metabolite of Nefopam, a non-opioid analgesic. As N-Desmethylnefopam possesses a chiral center, the two enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of a stereoselective analytical method is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. This document provides a detailed protocol for the chiral separation of N-Desmethylnefopam enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The direct method of chiral separation, utilizing a CSP, is often preferred for its efficiency and reproducibility in resolving enantiomers.[1][2][3]

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of an analyte can be distinguished.[1] This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that is bonded to the solid support (e.g., silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase. These diastereomeric complexes have different energies of interaction, leading to different retention times on the chromatographic column and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.[1][4]

Proposed HPLC Method

This section outlines a proposed HPLC method for the chiral separation of N-Desmethylnefopam enantiomers. The selection of the chiral stationary phase and mobile phase is based on the general principles of chiral chromatography for amine-containing compounds.

3.1. Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |

| Chiral Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 220 nm[5][6] |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

3.2. Rationale for Method Selection

-

Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-H are known for their excellent enantioselective recognition capabilities for a broad range of chiral compounds, including those with amine functional groups. The carbamate derivatives on the polysaccharide backbone provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can lead to effective chiral discrimination.

-

Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is commonly used with polysaccharide-based CSPs. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for improving the peak shape and reducing the tailing of basic analytes like N-Desmethylnefopam by minimizing interactions with residual silanol groups on the silica support.

Experimental Protocols

4.1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic N-Desmethylnefopam standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4.2. Sample Preparation (for analysis from a formulation or biological matrix)

-

Pharmaceutical Formulation:

-

Weigh and finely powder a representative sample of the formulation.

-

Accurately weigh a portion of the powder equivalent to 10 mg of N-Desmethylnefopam and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Biological Matrix (e.g., Plasma):

-

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended to isolate N-Desmethylnefopam from the biological matrix.[7][8]

-

LLE Protocol Example:

-

To 1 mL of plasma, add a suitable internal standard.

-

Add 100 µL of 1 M Sodium Hydroxide to basify the sample.

-

Add 5 mL of an organic extraction solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate).

-

Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

-

-

4.3. HPLC System Operation and Analysis

-

Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 25°C and the UV detector to 220 nm.

-

Inject 10 µL of the working standard solution to verify system suitability.

-

Once system suitability is confirmed, inject the prepared samples.

-

Record the chromatograms and integrate the peak areas for each enantiomer.

Data Presentation

5.1. System Suitability Parameters (Hypothetical Data)

| Parameter | Acceptance Criteria | Hypothetical Result |

| Resolution (Rs) | > 1.5 | 2.1 |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | > 2000 | 5500 |

5.2. Chromatographic Data (Hypothetical Data)

| Enantiomer | Retention Time (min) | Peak Area |

| Enantiomer 1 | 8.5 | 125000 |

| Enantiomer 2 | 10.2 | 124500 |

Visualization of Experimental Workflow

Caption: Experimental workflow for the chiral separation of N-Desmethylnefopam.

Conclusion

The proposed HPLC method using a Chiralpak® AD-H column provides a robust and reliable approach for the enantioselective separation of N-Desmethylnefopam. This method is suitable for the quantitative analysis of the enantiomers in various samples, which is essential for understanding their distinct pharmacological properties. Method validation according to ICH guidelines would be required to ensure its suitability for routine analysis.

References

- 1. eijppr.com [eijppr.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. wjpr.net [wjpr.net]

- 7. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction of N-Desmethylnefopam from Urine

This application note details a robust protocol for the selective solid-phase extraction (SPE) of N-Desmethylnefopam, the primary metabolite of the analgesic drug Nefopam, from human urine samples. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and efficient sample preparation technique for downstream analytical quantification, such as by liquid chromatography-mass spectrometry (LC-MS).

Introduction

N-Desmethylnefopam is the major active metabolite of Nefopam, a non-opioid analgesic. Monitoring its concentration in urine is crucial for pharmacokinetic studies, clinical toxicology, and doping control. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like urine. It offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced solvent consumption.

This protocol employs a mixed-mode cation exchange SPE sorbent, which is ideal for the extraction of basic compounds like N-Desmethylnefopam from an aqueous matrix. The methodology includes an enzymatic hydrolysis step to ensure the cleavage of any potential glucuronide conjugates, followed by a standard SPE workflow of conditioning, loading, washing, and eluting the analyte of interest.

Experimental Protocol

A detailed, step-by-step procedure for the solid-phase extraction of N-Desmethylnefopam from urine is provided below.

Materials and Reagents

-

SPE Cartridges: Mixed-mode Cation Exchange (e.g., C8/SCX)

-

Urine samples

-

β-glucuronidase (from E. coli)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Methanol (HPLC grade)

-

Ammonium hydroxide (5% in water)

-

Formic acid (reagent grade)

-

Deionized water

-

SPE vacuum manifold

-

Vortex mixer

-

Centrifuge

Sample Pre-treatment (Enzymatic Hydrolysis)

-

To 1 mL of urine, add 500 µL of 0.1 M phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex the mixture for 30 seconds.

-

Incubate at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.

-

Allow the sample to cool to room temperature.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

-

Use the supernatant for the SPE procedure.

Solid-Phase Extraction Procedure

-

Conditioning:

-

Pass 3 mL of methanol through the SPE cartridge.

-

Follow with 3 mL of deionized water.

-

Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.8). Do not allow the sorbent to dry.

-

-

Loading:

-

Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

-

Follow with 3 mL of a weak organic wash (e.g., 20% methanol in water) to remove less polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the N-Desmethylnefopam from the cartridge using 2 mL of a basic organic solvent. A common elution solvent is 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean collection tube.

-

-

Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Data Presentation

The following table summarizes typical performance data for the solid-phase extraction of N-Desmethylnefopam from urine using a mixed-mode cation exchange sorbent. (Note: These are representative values and may vary depending on the specific experimental conditions and analytical instrumentation).

| Parameter | Result |

| Analyte | N-Desmethylnefopam |

| Matrix | Human Urine |

| SPE Sorbent | Mixed-Mode Cation Exchange |

| Recovery | > 85% |

| Matrix Effect | < 15% |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Linearity (r²) | > 0.99 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for N-Desmethylnefopam from urine.

Caption: Workflow for the solid-phase extraction of N-Desmethylnefopam.

Application Notes and Protocols for the Development of a Stability-Indicating HPLC Method for N-Desmethylnefopam

For Researchers, Scientists, and Drug Development Professionals

Introduction